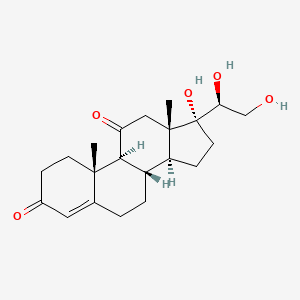

20alpha-Dihydrocortisone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3615-87-0 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

XBIDABJJGYNJTK-VDUMFTQRSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |

Synonyms |

17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 20alpha-Dihydrocortisone: Discovery, Synthesis, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

20alpha-Dihydrocortisone (20α-DHC) is a metabolite of cortisone, an endogenous glucocorticoid hormone. Its formation is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD). While not as extensively studied as its parent compound, 20α-DHC plays a role in the metabolic inactivation of cortisone and its presence can be a significant factor in the analytical determination of cortisol levels. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological functions of 20α-DHC, with a focus on experimental methodologies and quantitative data to support further research and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of corticosteroid research. Following the isolation of cortisone and hydrocortisone in the 1930s and their clinical application in the late 1940s, extensive research into their metabolism began.[1][2] Early investigations in the 1950s by researchers such as Burstein, Dorfman, Fukushima, and Gallagher were pivotal in elucidating the metabolic pathways of these crucial hormones.[3][4] These studies, focused on the in vivo metabolism of cortisone and hydrocortisone, led to the identification of various metabolites, including their 20-hydroxy derivatives. While a singular "discovery" paper for 20α-DHC is not readily apparent in historical records, its identification emerged from this systematic exploration of steroid hormone catabolism. The enzyme responsible for its formation, 20α-hydroxysteroid dehydrogenase (20α-HSD), was subsequently identified and characterized, solidifying the understanding of 20α-DHC as a product of enzymatic steroid transformation.

Synthesis of this compound

This compound can be synthesized both chemically and enzymatically.

Chemical Synthesis

A common method for the chemical synthesis of 20α-DHC involves the reduction of the C-20 ketone of cortisone.

Experimental Protocol: Reduction of Cortisone to this compound

This protocol is adapted from a general method for the asymmetric reduction of steroidal 20-ketones.

Materials:

-

Cortisone

-

Sodium borohydride (NaBH4)

-

Aqueous calcium chloride (CaCl2) solution

-

Chloroform or ethyl acetate

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

-

Dissolve cortisone in an organic solvent such as chloroform or ethyl acetate.

-

Prepare a two-phase system by adding an aqueous solution of calcium chloride to the organic phase. The calcium ions can enhance the stereoselectivity of the reduction.

-

Cool the reaction mixture to -27°C using a dry ice/acetone bath to favor the formation of the 20α-isomer.

-

Slowly add a freshly prepared solution of sodium borohydride to the stirred, cooled reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a weak acid (e.g., acetic acid) until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product containing a mixture of 20α- and 20β-dihydrocortisone by column chromatography or preparative HPLC to isolate the 20α-isomer.

-

Characterize the purified 20α-Dihydrocortisone using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantitative Data:

The stereoselectivity of the reduction is temperature-dependent.

| Precursor | Temperature (°C) | Stereoselectivity (20α-form) |

| Cortisol | -27 | 92% |

| 11-Deoxycortisol | -27 | 79% |

Data adapted from a study on the asymmetric reduction of steroidal 20-ketones.

Enzymatic Synthesis

This compound is naturally synthesized in the body through the action of 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme can be purified and used for in vitro synthesis.

Experimental Workflow: Enzymatic Synthesis of this compound

References

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. researchgate.net [researchgate.net]

- 3. The in vivo metabolism of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STUDIES IN STEROID METABOLISM. XXVII. A COMPARISON OF THE STEROID RESPONSE TO ACTH AND CORTISONE IN NORMAL YOUNG MEN - PMC [pmc.ncbi.nlm.nih.gov]

20α-Dihydrocortisone: A Technical Guide to its Role as a Cortisone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 20α-dihydrocortisone, a significant metabolite of cortisone. It details the enzymatic conversion, potential biological activities, and analytical methodologies for its detection and quantification. This document aims to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development, offering insights into the metabolic fate of cortisone and the potential physiological relevance of its 20α-reduced metabolite.

Introduction

Cortisone, a synthetic glucocorticoid, undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such metabolite is 20α-dihydrocortisone, formed through the reduction of the C20-ketone group of the parent molecule. This conversion is catalyzed by enzymes belonging to the 20α-hydroxysteroid dehydrogenase (20α-HSD) family. While the metabolism of corticosteroids is a well-established field of study, the specific biological role and significance of 20α-dihydrocortisone are less characterized. This guide consolidates the current knowledge on 20α-dihydrocortisone, focusing on its formation, potential biological implications, and the analytical techniques essential for its study.

Enzymatic Conversion of Cortisone to 20α-Dihydrocortisone

The primary enzymatic reaction responsible for the formation of 20α-dihydrocortisone from cortisone is a reduction reaction at the C20 position.

The 20α-Hydroxysteroid Dehydrogenase (20α-HSD) Enzyme Family

The conversion of cortisone to 20α-dihydrocortisone is catalyzed by members of the 20α-hydroxysteroid dehydrogenase (20α-HSD) family of enzymes (EC 1.1.1.149). These enzymes are NAD(P)H-dependent oxidoreductases that play crucial roles in the metabolism of various steroid hormones. While extensively studied for their role in progesterone inactivation, their activity on corticosteroids like cortisone is also of significant interest.

A notable example of a 20α-HSD with activity on cortisone has been characterized from the gut bacterium Clostridium scindens. This enzyme has been shown to efficiently catalyze the reduction of cortisone to 20α-dihydrocortisone.

Quantitative Data on Enzymatic Activity

The following table summarizes the Michaelis-Menten kinetics of a purified 20α-hydroxysteroid dehydrogenase from Clostridium scindens with cortisone as a substrate.[1]

| Substrate | Km (μM) |

| Cortisone | 22 |

| NADH | 8 |

Table 1: Michaelis-Menten constants for 20α-HSD from Clostridium scindens.[1]

Experimental Protocols

In Vitro Enzymatic Conversion of Cortisone to 20α-Dihydrocortisone

This protocol is based on the characterization of 20α-HSD from Clostridium scindens.[1]

Objective: To enzymatically convert cortisone to 20α-dihydrocortisone in vitro.

Materials:

-

Purified 20α-hydroxysteroid dehydrogenase (or a cell lysate containing the enzyme)

-

Cortisone

-

NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop solution (e.g., acetonitrile or methanol)

-

Analytical equipment for product detection (e.g., HPLC, LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADH (e.g., 100 µM), and the purified enzyme or cell lysate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding cortisone (e.g., 50 µM).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of stop solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of 20α-dihydrocortisone using a suitable analytical method.

Quantitative Analysis of 20α-Dihydrocortisone by LC-MS/MS

This protocol provides a general framework for the quantification of 20α-dihydrocortisone in biological matrices, such as urine, adapted from steroid profiling methods.

Objective: To quantify the concentration of 20α-dihydrocortisone in a biological sample using liquid chromatography-tandem mass spectrometry.

Materials:

-

Biological sample (e.g., urine)

-

Internal standard (e.g., deuterated 20α-dihydrocortisone)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample.

-

Add the internal standard.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution program.

-

Detect and quantify 20α-dihydrocortisone and its internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of 20α-dihydrocortisone in the sample based on the peak area ratio of the analyte to the internal standard.

-

Biological Activity and Signaling Pathways

The specific biological activity of 20α-dihydrocortisone is not as well-defined as that of its parent compound, cortisone, or other major glucocorticoids. However, based on the activity of its stereoisomer, 20β-dihydrocortisol, some potential interactions with steroid receptors can be inferred.

Interaction with Glucocorticoid and Mineralocorticoid Receptors

Studies on 20β-dihydrocortisol have shown that it is a weak agonist for the glucocorticoid receptor (GR) but a potent agonist for the mineralocorticoid receptor (MR).[2] This suggests that the reduction of the C20-ketone can significantly alter the receptor binding profile and subsequent biological activity. It is plausible that 20α-dihydrocortisone may also exhibit differential activity at these receptors compared to cortisone.

Conclusion

20α-dihydrocortisone is a notable metabolite of cortisone, formed through the action of 20α-hydroxysteroid dehydrogenases. While its precise physiological role remains to be fully elucidated, its potential to interact with glucocorticoid and mineralocorticoid receptors suggests it may contribute to the overall pharmacological and physiological effects of cortisone administration. The analytical methods outlined in this guide provide the necessary tools for researchers to further investigate the formation, distribution, and biological activity of this metabolite. Further research is warranted to fully understand the significance of the 20α-reduction pathway in corticosteroid metabolism and its implications for drug development and clinical endocrinology.

References

The Biosynthesis of 20alpha-Dihydrocortisone in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 20alpha-Dihydrocortisone (20α-DHC) in humans. While not a major adrenal corticosteroid, 20α-DHC is an important metabolite of cortisone, and its formation is a key step in the peripheral inactivation of glucocorticoids. Understanding this pathway is crucial for researchers in endocrinology, pharmacology, and drug development, as alterations in this metabolic process can have significant physiological consequences. This document details the enzymatic conversion of cortisone to 20α-DHC, presents available quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the core processes.

Introduction

Glucocorticoid metabolism is a complex network of enzymatic reactions that tightly regulate the levels of active hormones at both the systemic and tissue-specific levels. Cortisone (E) itself is the inactive precursor to the potent anti-inflammatory steroid, cortisol (F). The conversion between cortisone and cortisol is a critical control point in glucocorticoid action. However, both cortisol and cortisone can be further metabolized into a variety of downstream products. One such metabolite is this compound (20α-DHC), a reduced form of cortisone. The formation of 20α-DHC represents an irreversible inactivation step, permanently removing the steroid from the pool of potential cortisol precursors.

The primary enzyme responsible for this conversion is 20alpha-hydroxysteroid dehydrogenase (20α-HSD) , which in humans is a member of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1 .[1][2][3][4] This enzyme exhibits broad substrate specificity for various steroids, including progesterone, and is expressed in a variety of human tissues, indicating its role in localized steroid metabolism.[1][3][4]

The Biosynthesis Pathway of this compound

The biosynthesis of 20α-DHC in humans is a single-step enzymatic reduction of the C20 ketone of cortisone.

Precursor: Cortisone Product: this compound Enzyme: 20alpha-hydroxysteroid dehydrogenase (AKR1C1) Cofactor: NADPH is the preferred cofactor for the reductive reaction.[1]

The reaction can be summarized as follows:

Cortisone + NADPH + H+ <=> this compound + NADP+

This reaction is effectively unidirectional in physiological conditions, favoring the formation of the inactive 20α-DHC.

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from Cortisone.

Quantitative Data

While specific kinetic data for the conversion of cortisone by human AKR1C1 is not extensively documented in publicly available literature, data from related studies and enzymes provide valuable insights. The following table summarizes known kinetic parameters for human AKR1C enzymes with various steroid substrates to provide a comparative context.

| Enzyme | Substrate | K_m (µM) | V_max or k_cat | Reference |

| Human AKR1C1 | Progesterone | 0.23 | 1.85 (k_cat, min⁻¹) | Inferred from multiple sources |

| Human AKR1C2 | 5α-Dihydrotestosterone | 0.3 | 2.1 (k_cat, min⁻¹) | Inferred from multiple sources |

| Human AKR1C3 | Androstenedione | 9 | 0.068 (k_cat, min⁻¹) | [2] |

| C. scindens 20α-HSD | Cortisone | 22 | 280 (nmol/min/mg) | Inferred from related studies |

Note: The kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition). The data for C. scindens 20α-HSD suggests that cortisone is a viable substrate for this class of enzymes.

Experimental Protocols

This section provides a general framework for key experiments to study the biosynthesis of 20α-DHC.

Expression and Purification of Recombinant Human AKR1C1

A robust method for obtaining pure and active AKR1C1 is essential for in vitro studies.

Objective: To produce and purify recombinant human AKR1C1 from an E. coli expression system.

Methodology:

-

Cloning: The full-length cDNA of human AKR1C1 is subcloned into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG at mid-log phase, followed by incubation at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged AKR1C1 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The protein is eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted fractions containing pure AKR1C1 are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). The purified protein concentration is determined, and aliquots are stored at -80°C.

In Vitro Enzyme Assay for AKR1C1 Activity with Cortisone

This protocol measures the conversion of cortisone to 20α-DHC by monitoring the consumption of the cofactor NADPH.

Objective: To determine the kinetic parameters (K_m and V_max) of AKR1C1 for cortisone.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well UV-transparent plate containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

NADPH (a starting concentration of 100-200 µM is common)

-

Purified recombinant human AKR1C1 (a concentration in the low nM range should be tested and optimized)

-

-

Substrate Addition: The reaction is initiated by adding varying concentrations of cortisone (dissolved in a suitable solvent like ethanol or DMSO, ensuring the final solvent concentration is low, e.g., <1%). A range of cortisone concentrations bracketing the expected K_m should be used.

-

Kinetic Measurement: The decrease in absorbance at 340 nm (the absorbance maximum of NADPH) is monitored over time using a plate reader at a constant temperature (e.g., 37°C). The initial rate of the reaction (V₀) is calculated from the linear portion of the absorbance vs. time plot.

-

Data Analysis: The initial rates (V₀) are plotted against the corresponding cortisone concentrations. The kinetic parameters, K_m and V_max, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

HPLC-MS/MS Analysis of this compound Formation

This method provides a highly specific and sensitive way to directly measure the product of the enzymatic reaction.

Objective: To confirm the identity and quantify the amount of 20α-DHC produced in an in vitro assay.

Methodology:

-

Enzyme Reaction: Perform the in vitro enzyme assay as described in section 4.2. Stop the reaction at a specific time point by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Precipitate the protein by centrifugation. The supernatant containing the steroids is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for HPLC analysis.

-

HPLC Separation:

-

Column: A C18 reverse-phase column is typically used for steroid separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of a modifier like formic acid to improve ionization, is used for elution.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for corticosteroids.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for cortisone and 20α-DHC are monitored for quantification and confirmation.

-

-

Quantification: A standard curve is generated using known concentrations of authentic 20α-DHC to quantify the amount of product formed in the enzymatic reaction.

Experimental Workflow Diagram

Caption: General workflow for studying 20α-DHC biosynthesis.

Conclusion

The biosynthesis of this compound is a critical pathway in the peripheral metabolism and inactivation of glucocorticoids, primarily catalyzed by the enzyme AKR1C1 in humans. While the direct kinetic parameters of this reaction with cortisone as a substrate in humans require further detailed investigation, the existing knowledge of AKR1C1's function and the development of robust experimental protocols provide a solid foundation for future research. A deeper understanding of this pathway will be invaluable for the development of novel therapeutic strategies targeting glucocorticoid metabolism in a variety of disease states.

References

- 1. AKR1C1 - Wikipedia [en.wikipedia.org]

- 2. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKR1C1 aldo-keto reductase family 1 member C1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Germline Mutations in Steroid Metabolizing Enzymes: A Focus on Steroid Transforming Aldo-Keto Reductases [mdpi.com]

The Enzymatic Conversion of Cortisone to 20α-Dihydrocortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of cortisone to its reduced metabolite, 20α-Dihydrocortisone. This biotransformation is primarily catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), a member of the oxidoreductase family. This document details the enzyme characteristics, provides experimental protocols for its study, and outlines the regulatory pathways governing its expression.

Executive Summary

The reduction of the C20 ketone of cortisone yields 20α-Dihydrocortisone, a significant metabolite in steroid metabolism. This conversion is of interest to researchers in endocrinology, drug metabolism, and steroid chemistry. Understanding the kinetics and regulation of the enzyme responsible, 20α-HSD, is crucial for applications ranging from the study of endocrine function to the development of novel steroid-based therapeutics. This guide serves as a practical resource for professionals engaged in these fields, offering both foundational knowledge and actionable experimental methodologies.

Enzyme Characteristics: 20α-Hydroxysteroid Dehydrogenase

The primary enzyme responsible for the conversion of cortisone to 20α-Dihydrocortisone is 20α-hydroxysteroid dehydrogenase (EC 1.1.1.149). This enzyme is found in various organisms, from bacteria to mammals, and plays a role in the metabolism of C21-steroid hormones.

Quantitative Enzyme Data

The following tables summarize key quantitative data for 20α-HSD from bacterial sources, which are often utilized for in vitro studies and biocatalysis.

Table 1: Kinetic Parameters for 20α-Hydroxysteroid Dehydrogenase from Clostridium scindens

| Substrate | Km (µM) | Vmax (nmol/min per mg of protein) |

| Cortisone | 22[1] | 280[1] |

| NADH | 8.1[1] | - |

Table 2: Physical and Catalytic Properties of Bacterial 20α-Hydroxysteroid Dehydrogenases

| Property | Clostridium scindens | Streptomyces hydrogenans |

| Molecular Weight (Native) | 162,000 Da[1] | ~48,000 Da |

| Subunit Molecular Weight | 40,000 Da[1] | - |

| Subunit Composition | Tetramer[1] | - |

| Optimal pH (Reductive Reaction) | 6.3[1] | Not Reported |

| Optimal Temperature | 37°C (assay temperature)[2] | Not Reported |

| Cofactor Specificity | NADH > NADPH[1] | NAD-dependent |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the enzymatic conversion of cortisone to 20α-Dihydrocortisone.

Purification of 20α-Hydroxysteroid Dehydrogenase from Clostridium scindens (Representative Protocol)

This protocol is based on the purification scheme described for the enzyme from Clostridium scindens.

Step 1: Preparation of Cell-Free Extract

-

Grow Clostridium scindens in a suitable anaerobic medium supplemented with a steroid inducer (e.g., cortisol).

-

Harvest cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 10 mM 2-mercaptoethanol).

-

Resuspend the cells in the same buffer and lyse by sonication or French press.

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to obtain the cell-free extract (supernatant).

Step 2: Anion-Exchange Chromatography

-

Load the cell-free extract onto a DEAE-Sepharose column pre-equilibrated with the lysis buffer.

-

Wash the column extensively with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the equilibration buffer.

-

Collect fractions and assay for 20α-HSD activity.

Step 3: Hydrophobic Interaction Chromatography

-

Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration of 1 M.

-

Load the sample onto a Phenyl-Sepharose column pre-equilibrated with buffer containing 1 M ammonium sulfate.

-

Elute the enzyme with a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).

-

Collect fractions and assay for 20α-HSD activity.

Step 4: Gel Filtration Chromatography

-

Concentrate the active fractions from the hydrophobic interaction step.

-

Load the concentrated sample onto a Sephacryl S-300 column pre-equilibrated with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 150 mM NaCl and 10 mM 2-mercaptoethanol).

-

Elute the proteins with the same buffer.

-

Collect fractions and assay for 20α-HSD activity. Pool the fractions containing the purified enzyme.

20α-Hydroxysteroid Dehydrogenase Enzyme Assay

This assay measures the reductive activity of 20α-HSD by monitoring the oxidation of NADH.

Reaction Mixture (1 mL total volume):

-

80 µmol of sodium MES buffer, pH 6.3

-

100 nmol of NADH

-

50 nmol of cortisone (dissolved in a small volume of ethanol)

-

10 mM 2-mercaptoethanol

-

Enzyme preparation

Procedure:

-

Combine all reaction components except the enzyme in a cuvette.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Analysis of Reaction Products by High-Performance Liquid Chromatography (HPLC)

This method can be adapted to separate and quantify cortisone and 20α-Dihydrocortisone.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 60:30:10, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample onto the HPLC system.

-

Identify and quantify the peaks corresponding to cortisone and 20α-Dihydrocortisone by comparing their retention times and peak areas to those of authentic standards.

Visualization of Pathways and Workflows

Signaling Pathway for the Regulation of 20α-HSD Expression

The expression of 20α-HSD is, in part, regulated by the prostaglandin F2α (PGF2α) signaling pathway, which involves the activation of the orphan nuclear receptor NUR77.

Caption: PGF2α-mediated signaling pathway for 20α-HSD expression.

Experimental Workflow for Enzymatic Conversion and Analysis

This diagram outlines the logical flow of the experimental process, from the source of the enzyme to the final analysis of the reaction products.

Caption: Experimental workflow for enzymatic conversion of cortisone.

Conclusion

This technical guide provides a detailed framework for the study of the enzymatic conversion of cortisone to 20α-Dihydrocortisone. The provided data, protocols, and visual aids are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively investigate this biotransformation. The methodologies and pathways described herein can be adapted and expanded upon to suit specific research objectives in the broad and dynamic field of steroid biochemistry.

References

20alpha-Dihydrocortisone: A Technical Overview of its Emerging Physiological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

20alpha-Dihydrocortisone (20α-DHC) is a metabolite of the glucocorticoid cortisone, formed through the enzymatic action of 20α-hydroxysteroid dehydrogenase (20α-HSD). While historically viewed as an inactive byproduct of cortisol metabolism, emerging research into related steroid metabolites suggests a more nuanced physiological role. This technical guide provides a comprehensive overview of the known biochemistry of 20α-DHC, including its synthesis and metabolism. In the absence of direct research on the physiological functions of 20α-DHC, this guide will leverage data from its closely related isomer, 20beta-dihydrocortisol (20β-DHC), to hypothesize potential biological activities and signaling pathways. This document also outlines the experimental protocols necessary for the accurate quantification of 20-hydroxy steroid metabolites and presents visual representations of relevant biochemical pathways to stimulate further research into this understudied molecule.

Introduction to this compound

This compound is a C21 steroid hormone and a derivative of cortisone. It is formed by the reduction of the C20 ketone group of cortisone, a reaction catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), also known as aldo-keto reductase 1C1 (AKR1C1). This enzyme is expressed in various tissues, including the adrenal glands, myometrium, and immune cells. While the physiological functions of cortisol and cortisone are well-established, the specific roles of their 20-hydroxy metabolites, such as 20α-DHC, remain largely unexplored.

The primary focus of research involving 20α-DHC has been in the context of its interference in clinical assays for cortisol, where its structural similarity can lead to inaccurate measurements if not properly separated chromatographically[1]. However, recent studies on the beta-isomer, 20β-dihydrocortisol, have revealed potent biological activity, suggesting that 20α-DHC may also possess unique physiological functions that warrant further investigation.

Synthesis and Metabolism

The synthesis of 20α-DHC is intrinsically linked to the metabolism of cortisol. Cortisol, the primary active glucocorticoid in humans, is reversibly converted to the inactive cortisone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone can then be further metabolized by 20α-HSD to form 20α-DHC.

Enzymatic Conversion

The key enzyme in the formation of 20α-DHC is 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme belongs to the aldo-keto reductase superfamily and utilizes NAD(P)H as a cofactor to reduce the C20 ketone of C21 steroids. In addition to cortisone, 20α-HSD is known to metabolize other steroids, most notably progesterone, converting it to the inactive 20α-hydroxyprogesterone. This function is particularly crucial in the regulation of pregnancy and the initiation of parturition, where a decrease in progesterone activity is required. The expression of 20α-HSD in the myometrium is upregulated by inflammatory stimuli, which plays a role in labor onset[2].

Metabolic Pathway

The metabolic pathway leading to the formation of 20α-DHC is a part of the broader glucocorticoid catabolism process. The conversion of active cortisol to inactive cortisone and its subsequent metabolism to 20α-DHC represents a mechanism of prereceptor regulation, controlling the local availability of active glucocorticoids.

Figure 1: Simplified metabolic pathway of cortisone to this compound.

Potential Physiological Functions and Signaling Pathways

Direct studies on the physiological functions and signaling pathways of 20α-DHC are currently lacking in the scientific literature. However, research on its isomer, 20β-dihydrocortisol (20β-DHC), provides a valuable framework for hypothesizing the potential activities of 20α-DHC.

Receptor Binding and Activity of 20β-Dihydrocortisol

Studies on 20β-dihydrocortisol have demonstrated that it is a weak agonist for the glucocorticoid receptor (GR) but, remarkably, a potent agonist for the mineralocorticoid receptor (MR)[3][4][5]. This suggests a potential shift in steroid hormone activity following 20-hydroxylation, from a primarily glucocorticoid effect to a mineralocorticoid one.

Table 1: Receptor Activation by Cortisol and 20β-Dihydrocortisol

| Compound | Receptor | Concentration | Fold Induction vs. Vehicle | Reference |

| Cortisol | GR | 100 nM | 2.6 ± 0.4 | [3] |

| 20β-Dihydrocortisol | GR | 2.5 µM | 1.8 ± 0.2 | [3] |

| Cortisol | MR | 100 nM | 2.9 ± 0.3 | [3] |

| 20β-Dihydrocortisol | MR | 100 nM | 2.4 ± 0.2 | [3] |

GR: Glucocorticoid Receptor; MR: Mineralocorticoid Receptor

Given the structural similarity between the alpha and beta isomers, it is plausible that 20α-DHC may also exhibit a preference for the mineralocorticoid receptor over the glucocorticoid receptor. This hypothesis, however, requires direct experimental validation.

Hypothesized Signaling Pathway

Should 20α-DHC act as a mineralocorticoid receptor agonist, its signaling pathway would follow the classical steroid hormone receptor mechanism. Upon binding to the cytoplasmic MR, the receptor-ligand complex would translocate to the nucleus, where it would bind to hormone response elements on the DNA, leading to the transcription of specific genes.

Figure 2: Hypothesized signaling pathway of this compound via the Mineralocorticoid Receptor.

Experimental Protocols

The accurate measurement of 20α-DHC is crucial for elucidating its physiological roles. Due to its structural similarity to other steroid hormones, highly specific analytical methods are required.

Quantification of 20α-Dihydrocortisone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones and their metabolites from biological matrices such as urine, plasma, and saliva[1][6][7].

Objective: To develop a robust and sensitive method for the quantification of 20α-Dihydrocortisone in human urine.

Materials:

-

20α-Dihydrocortisone analytical standard

-

Isotopically labeled internal standard (e.g., d4-Cortisol)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer

Methodology:

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Centrifuge samples to remove particulate matter.

-

Add internal standard to an aliquot of the urine sample.

-

Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample.

-

Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

-

Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into the HPLC system.

-

Use a C18 column for reverse-phase chromatography.

-

Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent such as methanol or acetonitrile. The gradient should be optimized to achieve baseline separation of 20α-DHC from its isomers (e.g., 20β-dihydrocortisol) and other structurally related steroids.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

-

Perform multiple reaction monitoring (MRM) for the detection and quantification of 20α-DHC and the internal standard. Select specific precursor-to-product ion transitions for each compound to ensure high selectivity.

-

Table 2: Example MRM Transitions for Cortisol and its Isomers

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Cortisol | 363.1 | 121.1 | [1] |

| 20α-Dihydrocortisone | 363.1 | 121.1, 115.1, 97.1 | [1] |

| 20β-Dihydrocortisone | 363.1 | 121.1, 115.1, 97.1 | [1] |

Note: As 20α- and 20β-dihydrocortisone are isomers and share the same precursor and product ions, chromatographic separation is essential for their individual quantification.

Figure 3: Experimental workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a metabolite of cortisone whose physiological significance is yet to be determined. The current body of scientific literature lacks direct evidence of its biological functions, receptor interactions, and signaling pathways. However, the potent and specific activity of its isomer, 20β-dihydrocortisol, as a mineralocorticoid receptor agonist, strongly suggests that 20α-DHC may also possess unique biological activities that differ from its parent glucocorticoid.

Future research should focus on the following areas:

-

Synthesis and Purification: Development of methods for the synthesis of pure 20α-DHC to be used as an analytical standard and for in vitro and in vivo studies.

-

Receptor Binding Assays: Direct assessment of the binding affinity and functional activity of 20α-DHC at the glucocorticoid and mineralocorticoid receptors.

-

In Vitro and In Vivo Studies: Investigation of the effects of 20α-DHC on various physiological systems, including the immune system, cardiovascular system, and central nervous system.

-

Clinical Studies: Measurement of 20α-DHC levels in various physiological and pathological states to identify potential biomarkers and clinical correlations.

The elucidation of the physiological functions of this compound will provide a more complete understanding of glucocorticoid metabolism and may reveal new therapeutic targets for a variety of endocrine and inflammatory disorders.

References

- 1. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M1 Macrophages Are a Source of IL-1α: A Driver of Progesterone Metabolism and Myometrial Contraction [mdpi.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. dutchtest.com [dutchtest.com]

An In-depth Technical Guide to 20alpha-Dihydrocortisone: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, metabolism, and analytical methods for 20alpha-Dihydrocortisone. The information is intended for researchers, scientists, and professionals in drug development who are interested in steroid metabolism and analysis.

Chemical Structure and Identification

This compound is a steroid and a metabolite of cortisone. Its chemical structure is characterized by a pregnane skeleton with hydroxyl groups at positions 17 and 21, and a ketone group at position 11. The defining feature is the reduction of the C20 ketone of cortisone to a 20-alpha-hydroxyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | PubChem[1] |

| CAS Number | 566-38-1, 3615-87-0 | PubChem[1] |

| Molecular Formula | C₂₁H₃₀O₅ | PubChem[1] |

| Molecular Weight | 362.5 g/mol | PubChem[1] |

| InChI Key | XBIDABJJGYNJTK-VDUMFTQRSA-N | PubChem[1] |

| Canonical SMILES | CC12CCC(=O)C=C1CC(C3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | PubChem[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in the literature. The following table summarizes computed data available from public databases. For context, solubility data for the closely related compound, hydrocortisone, is also provided.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area | 94.8 Ų | PubChem[1] |

| Complexity | 684 | PubChem[1] |

| Heavy Atom Count | 26 | PubChem[1] |

| Defined Atom Stereocenter Count | 7 | PubChem[1] |

Solubility of the Related Compound, Hydrocortisone:

-

Water: Sparingly soluble (0.28 mg/mL)[2]

-

Ethanol: Soluble (approximately 2 mg/mL)[3]

-

DMSO: Soluble (approximately 20 mg/mL)[3]

-

Dimethylformamide (DMF): Soluble (approximately 30 mg/mL)[3]

Metabolism

This compound is a product of cortisone metabolism. The conversion is catalyzed by the enzyme 20alpha-hydroxysteroid dehydrogenase (20α-HSD), which reduces the C20 ketone of cortisone to a 20-alpha-hydroxyl group. This metabolic pathway is a part of the broader glucocorticoid metabolism.[4]

Experimental Protocols

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of this compound is often performed in biological matrices like urine and saliva using LC-MS/MS. A significant challenge in its analysis is the potential for interference from its isomer, 20beta-dihydrocortisone, and the structurally similar cortisol, as they can have similar retention times and mass spectrometric fragmentation patterns.[5]

A general workflow for the analysis is as follows:

A crucial aspect of the method development is the optimization of the chromatographic conditions to achieve baseline separation of this compound from its isomers and other related steroids.[5]

Synthesis and Purification

Spectroscopic Data

Reference spectra for this compound are available in public databases.

-

Infrared (IR) and Raman Spectra: PubChem provides ATR-IR and Raman spectra for this compound.[1]

-

Mass Spectrometry: The isomers 20alpha- and 20beta-dihydrocortisone share the same molecular mass and exhibit similar fragmentation patterns in positive-ion electrospray ionization, with characteristic transitions of m/z 363.1 > 121.1, 363.1 > 115.1, and 363.1 > 97.1.[5]

Biological Activity

There is limited information available on the specific biological activity of this compound itself. Much of the research has focused on the enzyme responsible for its production, 20alpha-hydroxysteroid dehydrogenase (20α-HSD), and the biological effects of its precursor, cortisone, and the closely related glucocorticoid, cortisol (hydrocortisone).

The biological activity of hydrocortisone is well-documented and involves binding to the glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to modulate the expression of numerous genes. This interaction leads to a wide range of physiological effects, including anti-inflammatory, immunosuppressive, and metabolic actions.

A simplified representation of the glucocorticoid receptor signaling pathway is as follows:

It is important to note that the binding affinity and subsequent biological activity of this compound at the glucocorticoid receptor have not been extensively characterized. Therefore, direct extrapolation of hydrocortisone's effects to this compound should be done with caution.

Conclusion

This compound is an important metabolite of cortisone, and its accurate measurement is crucial in clinical and research settings, particularly in the context of steroid profiling. While its chemical structure and metabolic origin are well-understood, there is a notable lack of detailed information regarding its specific physicochemical properties and biological activities. Further research is needed to fully elucidate the physiological role of this compound and its potential interactions with steroid hormone receptors. The development of robust and specific analytical methods is essential to distinguish it from its isomers and other related glucocorticoids, which will be critical for advancing our understanding of its significance in human health and disease.

References

- 1. This compound | C21H30O5 | CID 151132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Activity of 20α-Dihydrocortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20α-Dihydrocortisone (20α-DHC) is a metabolite of the primary glucocorticoid, cortisol. Despite its documented presence in human biological fluids and its known interference in clinical cortisol assays, the intrinsic biological activity of 20α-DHC remains largely uncharacterized. This technical guide synthesizes the current, limited knowledge of 20α-DHC and proposes a comprehensive framework for its future investigation. By detailing the well-established signaling pathways of its parent compound, cortisol, and outlining robust experimental protocols, this document serves as a foundational resource for researchers aiming to elucidate the potential physiological and pathophysiological roles of 20α-Dihydrocortisone.

Introduction

Cortisol (hydrocortisone) is a steroid hormone essential for the regulation of a vast array of physiological processes, including metabolism, immune response, and stress homeostasis. Its biological effects are primarily mediated through the glucocorticoid receptor (GR). The metabolism of cortisol is a complex process that yields numerous metabolites, including 20α-Dihydrocortisone. The formation of 20α-DHC is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme found in various tissues.

While the presence of 20α-DHC is acknowledged, particularly as a confounding factor in diagnostic endocrinology, its own biological functions are yet to be determined. Understanding the activity of cortisol metabolites like 20α-DHC is crucial, as they may possess agonistic, antagonistic, or entirely novel activities at the glucocorticoid receptor or other cellular targets, thereby modulating the overall glucocorticoid tone. This guide provides a summary of the known data and a proposed roadmap for the systematic evaluation of 20α-DHC's biological activity.

Quantitative Data

Currently, quantitative data regarding the specific biological activity of 20α-Dihydrocortisone (e.g., receptor binding affinity, EC50/IC50 values) is not available in the public domain. The primary quantitative data available relates to its urinary excretion.

| Analyte | Urinary Excretion Rate (nmol/24h) in a Patient with Cushing's Disease | Reference Urinary Excretion Rate (nmol/24h) (Median, n=22) |

| 20α-Dihydrocortisone | 1455 | 174 |

| 20β-Dihydrocortisone | 330 | 111 |

| Cortisol | 18 | 68 |

Data sourced from a clinical case study and may not be representative of the general population.[1]

Proposed Experimental Protocols

To elucidate the biological activity of 20α-Dihydrocortisone, a series of established experimental protocols for steroid hormone characterization are proposed.

Glucocorticoid Receptor Binding Assay

Objective: To determine if 20α-Dihydrocortisone binds to the glucocorticoid receptor and to quantify its binding affinity relative to cortisol.

Methodology:

-

Receptor Preparation: Utilize either purified recombinant human glucocorticoid receptor (hGR) or cytosolic extracts from cells overexpressing hGR (e.g., HEK293 or CHO cells).

-

Radioligand: Use a radiolabeled glucocorticoid, such as [³H]-dexamethasone, as the tracer.

-

Competitive Binding: Incubate a fixed concentration of the radioligand and receptor with increasing concentrations of unlabeled 20α-Dihydrocortisone or cortisol (as a positive control).

-

Separation: Separate receptor-bound from free radioligand using a method such as dextran-coated charcoal, filtration through glass fiber filters, or scintillation proximity assay (SPA).

-

Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for 20α-Dihydrocortisone and cortisol.

Glucocorticoid Receptor Transactivation Assay

Objective: To assess whether the binding of 20α-Dihydrocortisone to the glucocorticoid receptor results in agonist or antagonist activity.

Methodology:

-

Cell Line: Use a reporter cell line, such as HeLa or A549 cells, that has been transiently or stably transfected with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treatment: Treat the cells with a range of concentrations of 20α-Dihydrocortisone. Include cortisol or dexamethasone as a positive agonist control. For antagonist testing, co-treat cells with a fixed concentration of cortisol/dexamethasone and varying concentrations of 20α-Dihydrocortisone.

-

Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and translation of the reporter protein.

-

Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme using an appropriate substrate and detection method (e.g., luminometer for luciferase).

-

Data Analysis:

-

Agonist Activity: Plot reporter activity against the log concentration of 20α-Dihydrocortisone to determine the EC50 (effective concentration for 50% of maximal response) and maximal efficacy relative to cortisol.

-

Antagonist Activity: Plot the inhibition of cortisol-induced reporter activity against the log concentration of 20α-Dihydrocortisone to determine the IC50.

-

Known and Hypothesized Signaling Pathways

As the direct signaling pathway of 20α-Dihydrocortisone is unknown, the well-characterized glucocorticoid signaling pathway for its parent compound, cortisol, is presented here as the most probable pathway for investigation.

Classical Glucocorticoid Signaling Pathway

Cortisol exerts its effects by binding to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the ligand-receptor complex into the nucleus. In the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby upregulating (transactivation) or downregulating (transrepression) gene transcription. This genomic pathway is responsible for the majority of the anti-inflammatory and metabolic effects of glucocorticoids.[2][3][4]

Proposed Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the initial characterization of 20α-Dihydrocortisone's biological activity.

Conclusion and Future Directions

The biological activity of 20α-Dihydrocortisone represents a significant knowledge gap in the understanding of glucocorticoid metabolism and action. While it is established as a metabolite of cortisol, its capacity to interact with the glucocorticoid receptor and modulate downstream signaling remains to be determined. The experimental framework proposed in this guide provides a clear path forward for researchers. Initial studies should focus on receptor binding and transactivation assays to ascertain if 20α-DHC possesses any agonist or antagonist properties at the glucocorticoid receptor. Should activity be confirmed, subsequent investigations into its effects on inflammatory and metabolic gene expression, as well as in vivo studies, will be warranted to fully understand its physiological relevance. Elucidating the role of 20α-Dihydrocortisone could provide new insights into the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and may reveal novel therapeutic targets for conditions characterized by dysregulated glucocorticoid signaling.

References

The Metabolic Journey of 20α-Dihydrocortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 20α-Dihydrocortisone, a significant metabolite of cortisol and cortisone. While the direct and complete metabolic pathway of 20α-Dihydrocortisone is an area of ongoing research, this document synthesizes current knowledge on its formation, potential subsequent transformations, and the key enzymes involved. Drawing upon established principles of steroid metabolism, this guide outlines the probable metabolic pathways, including A-ring reduction and potential oxidation. Furthermore, it provides detailed experimental protocols for researchers seeking to investigate the metabolism of 20α-Dihydrocortisone in vitro, along with established analytical methodologies for the quantification of its metabolites. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development, facilitating a deeper understanding of glucocorticoid metabolism and its implications.

Introduction

20α-Dihydrocortisone is a C-20 reduced metabolite of cortisone. Its formation represents a significant step in the peripheral metabolism of glucocorticoids. The balance between 20-oxo and 20-hydroxy steroids is crucial for modulating the biological activity and clearance of these essential hormones. Understanding the metabolic fate of 20α-Dihydrocortisone is critical for a complete picture of glucocorticoid homeostasis and for the development of synthetic corticosteroids with optimized pharmacokinetic profiles.

Formation of 20α-Dihydrocortisone

The primary pathway for the formation of 20α-Dihydrocortisone is the reduction of the C-20 ketone of cortisone. This reaction is catalyzed by 20α-hydroxysteroid dehydrogenases (20α-HSDs)[1][2].

Key Enzyme:

-

Aldo-keto reductase family 1 member C1 (AKR1C1): In humans, AKR1C1 is the principal enzyme responsible for the conversion of cortisone to 20α-Dihydrocortisone. This enzyme exhibits high catalytic efficiency as a 20α-HSD[3][4][5][6][7]. AKR1C1 belongs to the aldo-keto reductase superfamily, which plays a critical role in the metabolism of a wide range of steroid hormones[4][5].

The reaction is a reversible oxidoreduction, meaning that 20α-Dihydrocortisone can be oxidized back to cortisone by the same enzyme, depending on the cellular redox state (NADP+/NADPH ratio)[3].

Predicted Metabolic Pathways of 20α-Dihydrocortisone

While direct experimental evidence exclusively detailing the complete catabolism of 20α-Dihydrocortisone is limited, its subsequent metabolic fate can be predicted with a high degree of confidence based on the well-established pathways of cortisol and other C21 steroid metabolism. The primary routes of metabolism are expected to involve A-ring reduction.

A-Ring Reduction

The most probable metabolic pathway for 20α-Dihydrocortisone involves the reduction of its A-ring, a common inactivation and elimination route for corticosteroids. This process occurs in two main steps:

-

Reduction of the Δ4-double bond: This reaction is catalyzed by steroid 5α-reductases (SRD5A1, SRD5A2) and steroid 5β-reductase (AKR1D1), leading to the formation of 5α-dihydro-20α-dihydrocortisone and 5β-dihydro-20α-dihydrocortisone, respectively[8][9][10].

-

Reduction of the 3-keto group: The 3-keto group of the dihydro-intermediates is then reduced by 3α- and 3β-hydroxysteroid dehydrogenases (3α/β-HSDs). Members of the AKR1C enzyme family (AKR1C1-AKR1C4) possess 3α- and 3β-HSD activity and are likely responsible for this step[4][11]. This results in the formation of various tetrahydro-metabolites.

The final products of A-ring reduction are typically conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.

Quantitative Data

Currently, there is a lack of specific kinetic data (e.g., Km, Vmax) for the enzymatic reactions directly involving the metabolism of 20α-Dihydrocortisone. The available quantitative data primarily consists of urinary excretion rates of 20α-dihydrocortisone under various physiological and pathological conditions.

Table 1: Urinary Excretion of Cortisol Metabolites

| Compound | Median Excretion Rate (μmol/mol creatinine) |

| Cortisol | 6.7 |

| Cortisone | 8.0 |

| 20α-Dihydrocortisol | 9.8 |

| 20β-Dihydrocortisol | 5.2 |

| 20α-Dihydrocortisone | 5.7 |

| 20β-Dihydrocortisone | 1.3 |

| Data from a study on normal subjects, indicating that 20α-reduced metabolites are significant urinary products. |

Experimental Protocols

To facilitate further research into the metabolic fate of 20α-Dihydrocortisone, the following detailed experimental protocols are provided. These are based on established methodologies for studying the in vitro metabolism of corticosteroids.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of 20α-Dihydrocortisone formed by cytochrome P450 (CYP) enzymes and other microsomal enzymes.

Materials:

-

20α-Dihydrocortisone

-

Human liver microsomes (commercially available)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Internal standard (e.g., a structurally similar steroid not present in the incubation)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (to final volume)

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

20α-Dihydrocortisone (e.g., 1-50 µM final concentration, dissolved in a minimal amount of organic solvent like ethanol or DMSO)

-

Internal standard

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with ethyl acetate. Vortex and centrifuge to separate the phases.

-

Drying: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroid metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 20α-Dihydrocortisone from its potential metabolites (e.g., starting with a low percentage of B and increasing over time).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: ESI positive or negative mode (optimization required).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 20α-Dihydrocortisone and its expected metabolites should be determined using authentic standards. Due to their structural similarity, 20α- and 20β-dihydrocortisone may have identical MRM transitions and require chromatographic separation for accurate quantification[12][13].

Table 2: Example MRM Transitions for Cortisol and Related Compounds (Positive ESI)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cortisol | 363.2 | 121.1 |

| Cortisone | 361.2 | 163.1 |

| 20α/β-Dihydrocortisone | 363.2 | 121.1, 115.1, 97.1 |

| Note: These are example transitions and should be optimized for the specific instrument used.[12] |

Conclusion

The metabolic fate of 20α-Dihydrocortisone is an integral part of the complex network of glucocorticoid metabolism. While its formation from cortisone via the action of AKR1C1 is well-established, its subsequent biotransformation is predicted to follow the canonical pathways of steroid A-ring reduction. This technical guide provides a framework for researchers to investigate these predicted pathways through detailed experimental protocols and analytical methods. Further research in this area will undoubtedly contribute to a more complete understanding of glucocorticoid regulation and may inform the design of novel therapeutic agents with improved metabolic stability and efficacy.

References

- 1. Substrate Specificity and Inhibitor Sensitivity of Rabbit 20α-Hydroxysteroid Dehydrogenase [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Germline Mutations in Steroid Metabolizing Enzymes: A Focus on Steroid Transforming Aldo-Keto Reductases [mdpi.com]

- 7. AKR1C1 - Wikipedia [en.wikipedia.org]

- 8. The activities of 5α-reductase and 17,20-lyase determine the direction through androgen synthesis pathways in patients with 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]

- 10. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

20α-Dihydrocortisone: A Novel Biomarker in Metabolic Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global rise in metabolic diseases, including obesity, type 2 diabetes, and metabolic syndrome, necessitates the discovery of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. While cortisol has long been a focal point in metabolic research due to its profound effects on glucose and lipid metabolism, recent attention has shifted towards its metabolites as potentially more sensitive and specific indicators of metabolic dysregulation. This technical guide focuses on 20α-Dihydrocortisone (20α-DHE), a metabolite of cortisone, and its emerging role as a biomarker in metabolic studies. We will delve into the underlying biochemistry, analytical methodologies, and the clinical significance of 20α-DHE, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Biochemistry of 20α-Dihydrocortisone

20α-Dihydrocortisone is a stereoisomer of dihydrocortisone, formed from the reduction of cortisone at the C20 ketone position. This conversion is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily, specifically AKR1C1 in humans.[1] While cortisol is the active glucocorticoid that binds to glucocorticoid (GR) and mineralocorticoid receptors (MR), its metabolism to various downstream products, including 20α-DHE, is a critical component of its overall physiological effect.

The significance of 20α-DHE as a biomarker stems from the altered activity of 20α-HSD in metabolic disease states. Increased enzymatic activity can lead to a shift in the local and systemic steroid profile, providing a more dynamic picture of metabolic health than a single measurement of cortisol.

Signaling Pathways and Biological Activity

Cortisol exerts its metabolic effects by binding to the GR, a ligand-activated transcription factor that modulates the expression of a wide array of genes involved in gluconeogenesis, lipolysis, and inflammation.[2][3][4][5][6] Upon binding cortisol, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes.

The biological activity of 20α-DHE is not as well-characterized as that of its parent compounds. However, studies on its stereoisomer, 20β-dihydrocortisol (20β-DHF), provide critical insights. 20β-DHF has been shown to be a weak agonist of the GR but a potent agonist of the MR.[7][8] This differential receptor activation is significant because inappropriate MR activation in tissues like adipose and the vasculature is implicated in the pathophysiology of metabolic syndrome. Given the principle of stereospecificity in hormone-receptor interactions, it is highly probable that 20α-DHE also exhibits a receptor binding profile distinct from that of cortisol, potentially with a preference for the MR. This suggests that an increase in 20α-DHE could contribute to the pro-metabolic disease phenotype through MR-mediated pathways, independent of classical GR activation.

Below is a diagram illustrating the proposed signaling pathway of 20α-Dihydrocortisone, highlighting its potential for differential receptor activation compared to cortisol.

Figure 1: Proposed signaling of 20α-DHE via the mineralocorticoid receptor.

Quantitative Data Presentation

The utility of 20α-Dihydrocortisone as a biomarker is underscored by its differential excretion in various metabolic states. The following tables summarize key quantitative findings from the literature.

| Study Population | Biomarker | Normal Subjects (Median, nmol/24h) | Cushing's Syndrome (Median, nmol/24h) | Fold Change | Reference |

| Schöneshöfer et al., 1986 | Urinary Free 20α-Dihydrocortisone (20-DH) | 174 | 1798 | 10.3 | [6] |

| Urinary Free Cortisol (UFC) | 68 | 298 | 4.4 | [6] | |

| 20-DH/UFC Ratio | 2.55 | 6.03 | 2.4 | [6] |

Table 1: Urinary excretion of 20α-Dihydrocortisone and Cortisol in normal subjects and patients with Cushing's syndrome.

| Study Population | Tissue | Condition | 20α-HSD (AKR1C1) Activity | Correlation | Reference |

| Women undergoing hysterectomy | Omental Adipose Tissue | Visceral Obesity (VAT area ≥ 100 cm²) | Increased conversion of progesterone to 20α-hydroxyprogesterone | Positive correlation with visceral adipose tissue area (r = 0.36, P < 0.05) | [9] |

| Positive correlation with omental adipocyte diameter (r = 0.49, P < 0.05) | [9] |

Table 2: 20α-Hydroxysteroid Dehydrogenase activity in omental adipose tissue in relation to visceral obesity.

Experimental Protocols

Accurate quantification of 20α-Dihydrocortisone is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity.

Detailed Methodology for Urinary 20α-Dihydrocortisone Quantification by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous analysis of cortisol and its metabolites in human urine.

1. Sample Preparation (Urine)

-

Initial Centrifugation: Centrifuge a 10 mL aliquot of a 24-hour urine collection at 3000 x g for 10 minutes at room temperature to remove particulate matter.

-

Internal Standard Spiking: To 500 µL of the urine supernatant, add 50 µL of an internal standard solution (e.g., d4-Cortisol).

-

Acidification: Add 2 µL of formic acid to the sample.

-

Vortexing and Centrifugation: Vortex the solution for 30 seconds and then centrifuge at 16,000 x g for 5 minutes at room temperature.

-

Dilution: Transfer 20 µL of the supernatant to a new tube and add 200 µL of 0.1% formic acid in water. This diluted sample is ready for injection into the LC-MS/MS system.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18) is suitable for the separation of steroid isomers.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. A representative gradient is as follows:

-

0-2 min: 30% B

-

2-10 min: Gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 30% B

-

12.1-15 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

3. Tandem Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 20α-Dihydrocortisone and the internal standard. For 20α-Dihydrocortisone (and its isomers), which has the same molecular weight as cortisol, the transitions would be similar, for example, m/z 363.2 -> 121.1. Chromatographic separation is therefore essential.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized to achieve maximum sensitivity.

The following diagram illustrates the experimental workflow for the quantification of urinary 20α-Dihydrocortisone.

Figure 2: Workflow for urinary 20α-DHE analysis by LC-MS/MS.

Logical Relationships and Interpretation

The measurement of 20α-Dihydrocortisone, particularly in relation to its precursor cortisone and the active hormone cortisol, provides a more nuanced understanding of glucocorticoid metabolism than measuring cortisol alone. The following diagram illustrates the key relationships and their clinical interpretation.

Figure 3: Logical relationship between 20α-DHE measurements and metabolic dysregulation.

An elevated urinary 20α-DHE to cortisone ratio is indicative of increased 20α-HSD activity. In the context of metabolic disease, this may reflect a tissue-specific upregulation of AKR1C1, for instance in visceral adipose tissue. This localized increase in glucocorticoid metabolism can contribute to adipocyte dysfunction, inflammation, and insulin resistance, even when circulating cortisol levels are not overtly elevated. Therefore, measuring 20α-DHE provides a window into the tissue-specific glucocorticoid action that is a hallmark of metabolic syndrome.

Conclusion and Future Directions

20α-Dihydrocortisone is emerging as a promising biomarker in the field of metabolic research. Its measurement offers a more dynamic and tissue-specific assessment of glucocorticoid metabolism than traditional markers like urinary free cortisol. The evidence linking increased 20α-HSD activity to visceral obesity highlights the potential of 20α-DHE to serve as an early indicator of metabolic dysregulation.

Future research should focus on:

-

Definitive characterization of 20α-DHE's biological activity: Elucidating the precise binding affinities and functional effects of 20α-DHE at the glucocorticoid and mineralocorticoid receptors is crucial.

-

Large-scale clinical validation: Prospective studies in large, well-characterized cohorts are needed to establish the clinical utility of 20α-DHE in predicting the risk and progression of type 2 diabetes and cardiovascular disease.

-

Therapeutic targeting: The enzymes involved in cortisol metabolism, including 20α-HSD, represent potential therapeutic targets for the treatment of metabolic diseases.

The continued investigation of 20α-Dihydrocortisone and its metabolic pathways holds significant promise for advancing our understanding and management of metabolic disorders. This technical guide provides a solid foundation for researchers and clinicians to incorporate this novel biomarker into their studies and, ultimately, to improve patient outcomes.

References

- 1. AKR1C1 - Wikipedia [en.wikipedia.org]

- 2. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The acute and temporary modulation of PERIOD genes by hydrocortisone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]